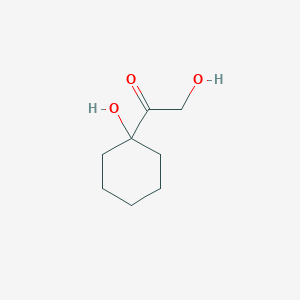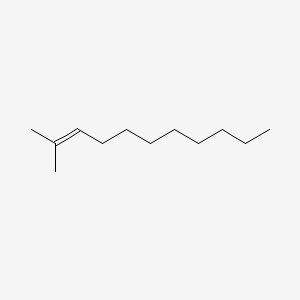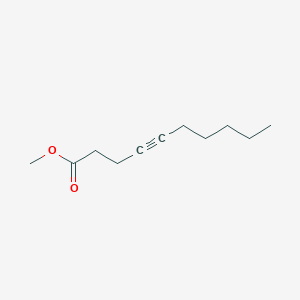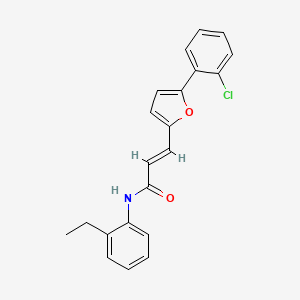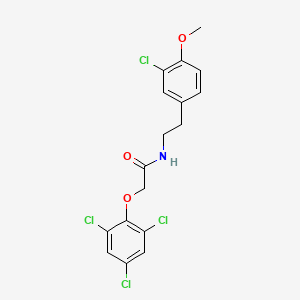
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyphenyl ethylamine and 2,4,6-trichlorophenoxyacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
化学反応の分析
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
類似化合物との比較
Similar Compounds
- N-(2-(3-Chlorophenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the specific arrangement of chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
853355-94-9 |
|---|---|
分子式 |
C17H15Cl4NO3 |
分子量 |
423.1 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C17H15Cl4NO3/c1-24-15-3-2-10(6-12(15)19)4-5-22-16(23)9-25-17-13(20)7-11(18)8-14(17)21/h2-3,6-8H,4-5,9H2,1H3,(H,22,23) |
InChIキー |
HZPHMSKINSIBRP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



